BenchChemオンラインストアへようこそ!

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea

sigma-2 receptor TMEM97 binding affinity

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 2034356-74-4) is a tri-substituted urea derivative (molecular formula C14H17N5O4, molecular weight 319.32 g/mol) classified as a synthetic small-molecule kinase inhibitor. The compound incorporates a 4,6-dimethoxy-1,3,5-triazine core linked via a methylene bridge to a 3-(2-methoxyphenyl)urea moiety.

Molecular Formula C14H17N5O4
Molecular Weight 319.321
CAS No. 2034356-74-4
Cat. No. B2465968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea
CAS2034356-74-4
Molecular FormulaC14H17N5O4
Molecular Weight319.321
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)OC)OC
InChIInChI=1S/C14H17N5O4/c1-21-10-7-5-4-6-9(10)16-12(20)15-8-11-17-13(22-2)19-14(18-11)23-3/h4-7H,8H2,1-3H3,(H2,15,16,20)
InChIKeyNMSQSSLKQGOFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 2034356-74-4): Core Identity and Procurement-Relevant Physicochemical Profile


1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 2034356-74-4) is a tri-substituted urea derivative (molecular formula C14H17N5O4, molecular weight 319.32 g/mol) classified as a synthetic small-molecule kinase inhibitor. The compound incorporates a 4,6-dimethoxy-1,3,5-triazine core linked via a methylene bridge to a 3-(2-methoxyphenyl)urea moiety. It has been disclosed in patent literature as a tropomyosin-related kinase A (TrkA) inhibitor [1], and is also reported to bind with high affinity (Ki = 5.10 nM) to the sigma-2 receptor (TMEM97) [2], distinguishing it from other triazine-urea analogs that target alternative kinase pathways.

Why Generic 1,3,5-Triazine-Urea Scaffolds Cannot Substitute for CAS 2034356-74-4 in Target-Specific Research


The 1,3,5-triazine-urea chemical space encompasses compounds targeting diverse kinases (PI3K/mTOR, Raf-1, TrkA) and receptors (sigma-2), yet minor structural changes produce large shifts in target profile and potency. For instance, 2-arylurea-1,3,5-triazine derivatives such as XIN-9 achieve dual PI3K/mTOR inhibition (IC50 = 23.8 / 10.9 nM) [1] but lack the sigma-2 receptor affinity characteristic of CAS 2034356-74-4 (Ki = 5.10 nM) [2]. Conversely, close analogs with halogen- or alkyl-substituted phenyl rings (e.g., 1-(3-chlorophenyl)- or 1-(3,5-dimethylphenyl)-triazinylmethyl ureas) exhibit unexplored or divergent biological profiles . The specific combination of a 2-methoxyphenyl urea terminus and a 4,6-dimethoxy-triazine core in CAS 2034356-74-4 is essential for its dual TrkA/sigma-2 engagement, making direct substitution with other triazine-ureas scientifically invalid without re-validating the entire target engagement profile.

Quantitative Differentiation Evidence for CAS 2034356-74-4: Head-to-Head and Cross-Study Comparator Data


Sigma-2 Receptor (TMEM97) Binding Affinity: CAS 2034356-74-4 Versus Sigma-2 Radioligand 2 and Compound 7i

CAS 2034356-74-4 binds to the sigma-2 receptor (TMEM97) in rat PC12 cells with an inhibition constant (Ki) of 5.10 nM [1]. Compared to the established sigma-2 ligand Sigma-2 Radioligand 2 (Ki = 2.30 nM) , the target compound exhibits approximately 2.2-fold weaker binding. However, relative to another triazine-containing sigma-2 ligand, Compound 7i (Ki = 40 nM) [2], CAS 2034356-74-4 demonstrates roughly 7.8-fold higher affinity. This positions the compound as a potent, albeit not the most potent, sigma-2 binder within the triazine-urea structural class, offering a unique selectivity profile when combined with its TrkA inhibitory activity.

sigma-2 receptor TMEM97 binding affinity Ki

TrkA Kinase Inhibition: CAS 2034356-74-4 as a Tri-Substituted Urea TrkA Inhibitor Versus Urea-Based TrkA Inhibitors in WO2015042088

CAS 2034356-74-4 is disclosed as a tropomyosin-related kinase A (TrkA) inhibitor in patent WO2013176970 [1]. While exact IC50 values for this specific compound are not publicly disclosed, the compound belongs to a class of tri-substituted urea derivatives designed for TrkA engagement. For context, a related series of urea-based TrkA inhibitors exemplified in patent WO2015042088 exhibits IC50 values ranging from 27 nM to 4800 nM [2]. The triazine-urea scaffold of CAS 2034356-74-4 distinguishes it from these non-triazine urea inhibitors, suggesting a distinct binding mode that may confer differentiated kinase selectivity profiles. The absence of a publicly reported TrkA IC50 for CAS 2034356-74-4 itself represents a data gap that procurement decisions must acknowledge.

TrkA NTRK1 kinase inhibition chronic pain

Target Selectivity Differentiation: CAS 2034356-74-4 Dual TrkA/Sigma-2 Engagement Versus XIN-9 PI3K/mTOR Inhibition

XIN-9, a 2-arylurea-1,3,5-triazine derivative, potently inhibits PI3K (IC50 = 23.8 nM) and mTOR (IC50 = 10.9 nM) [1]. In contrast, CAS 2034356-74-4 exhibits no reported PI3K/mTOR activity; its disclosed biological targets are TrkA and the sigma-2 receptor (Ki = 5.10 nM) [2][3]. This difference arises from a single structural variation: XIN-9 contains a 4-(pyridin-3-yl)phenyl urea terminus, while CAS 2034356-74-4 bears a 2-methoxyphenyl urea terminus. Thus, within the 1,3,5-triazine-urea scaffold, replacing the aryl group on the urea moiety completely redirects the kinase target from the PI3K/AKT/mTOR pathway to the NGF/TrkA and sigma-2 pathways, underscoring the impossibility of substituting these compounds without fundamentally altering the pharmacological outcome.

kinase selectivity PI3K mTOR sigma-2 polypharmacology

Sigma-2 Affinity Contrast: CAS 2034356-74-4 (Ki = 5.10 nM) Versus Structurally Divergent Triazine Sigma-2 Ligands (Ki = 10,000 nM)

A structurally distinct triazine-containing sigma-2 ligand (BindingDB BDBM349565) displays a Ki of 10,000 nM (10 µM) for the sigma-2 receptor [1], representing approximately 1,960-fold lower affinity compared to CAS 2034356-74-4 (Ki = 5.10 nM) [2]. This dramatic difference illustrates that the presence of a triazine core alone is not sufficient for sigma-2 binding; the precise substitution pattern—specifically the 4,6-dimethoxy-1,3,5-triazine scaffold coupled to a 2-methoxyphenyl urea via a methylene linker—is critical for achieving low nanomolar potency. For procurement, this structure-activity relationship (SAR) means that even closely related triazine compounds with superficial structural similarity cannot serve as surrogates for the sigma-2 pharmacology of CAS 2034356-74-4.

structure-activity relationship sigma-2 triazine Ki

Optimal Research and Procurement Application Scenarios for CAS 2034356-74-4 Based on Quantitative Evidence


Sigma-2 Receptor (TMEM97) Targeted Probe Development for Cancer Imaging

With a sigma-2 receptor Ki of 5.10 nM [1], CAS 2034356-74-4 is well-suited as a lead-like scaffold for developing sigma-2-targeted imaging agents. Sigma-2 receptors are overexpressed in rapidly proliferating tumors, and ligands with low nanomolar affinity are required for adequate tumor-to-background ratios in PET/SPECT imaging. The compound's potency approaches that of established sigma-2 radioligands (e.g., Sigma-2 Radioligand 2, Ki = 2.30 nM ), while its triazine-urea structure provides synthetic handles for radionuclide conjugation absent in simpler sigma-2 ligands.

TrkA Kinase Inhibition in Neuropathic Pain and Cancer Research Programs

CAS 2034356-74-4 is a patented TrkA inhibitor [1] with potential utility in preclinical models of chronic pain and NTRK-driven cancers. TrkA inhibition is a clinically validated mechanism for pain management, and the compound's unique triazine-urea scaffold may offer intellectual property freedom-to-operate advantages over non-triazine urea TrkA inhibitors (e.g., those in WO2015042088, IC50 range 27–4800 nM ). Researchers should verify the specific TrkA IC50 in-house before initiating in vivo studies.

Chemical Biology Tool for Dual TrkA/Sigma-2 Pathway Dissection

The combined TrkA inhibitory activity and sigma-2 receptor binding (Ki = 5.10 nM [1]) make CAS 2034356-74-4 a valuable chemical probe for dissecting the crosstalk between neurotrophin signaling (NGF/TrkA) and sigma-2-mediated pathways (autophagy, cholesterol homeostasis) in neurodegenerative disease and cancer models . This dual pharmacology is absent in mono-targeted comparators such as XIN-9 (PI3K/mTOR only [2]) or selective sigma-2 radioligands lacking kinase activity.

Structure-Activity Relationship (SAR) Studies Centered on the 2-Methoxyphenyl Urea Pharmacophore

The 1,960-fold sigma-2 affinity advantage of CAS 2034356-74-4 (Ki = 5.10 nM) over a structurally divergent triazine sigma-2 ligand (Ki = 10,000 nM [1]) highlights the critical importance of the 2-methoxyphenyl urea group and the 4,6-dimethoxy-triazine substitution pattern . This compound serves as a benchmark for SAR campaigns aimed at optimizing sigma-2/TrkA dual pharmacology, providing a well-defined reference point for new analog synthesis and biological evaluation.

Quote Request

Request a Quote for 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.